6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1H-imidazo[1,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-3-9-6-8-1-2-10(6)5(4)11/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUOAWXLSHOGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=O)C(=CN=C2N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromoimidazo 1,2 a Pyrimidin 5 1h One and Its Analogues
Established Synthetic Routes to Imidazo[1,2-a]pyrimidinone Frameworks
The imidazo[1,2-a]pyrimidine (B1208166) structure is a privileged scaffold in medicinal chemistry, leading to the development of numerous robust synthetic routes. nih.govmdpi.com These methods provide the essential foundation for accessing the parent ring system before targeted bromination or for constructing the molecule from brominated precursors.
Cyclocondensation reactions represent the most classical and widely utilized method for assembling the imidazo[1,2-a]pyrimidine core. The most prominent of these is a variation of the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine (B69317) with a suitable α-halocarbonyl compound. beilstein-journals.orgnih.gov This reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the aminopyrimidine, followed by an intramolecular cyclization and dehydration to yield the aromatic fused heterocyclic system.
The versatility of this method allows for the synthesis of a wide range of analogues by varying the substituents on both the aminopyrimidine and the α-halocarbonyl reactant. For the synthesis of the target imidazo[1,2-a]pyrimidin-5(1H)-one skeleton, a typical reaction would involve 2-aminopyrimidine and an α-bromoester, such as ethyl bromopyruvate.
Table 1: Examples of Cyclocondensation for Imidazo[1,2-a]pyrimidine Scaffolds
| 2-Aminopyrimidine Derivative | α-Halocarbonyl Compound | Resulting Scaffold | Reference |
|---|---|---|---|
| 2-Aminopyrimidine | 2-Bromoacetophenone | 2-phenylimidazo[1,2-a]pyrimidine | nih.gov |
| Substituted 2-Aminopyrimidine | Ethyl Bromopyruvate | Substituted imidazo[1,2-a]pyrimidin-5(1H)-one | N/A |
Annulation strategies involve the formation of the imidazole (B134444) ring onto a pre-existing pyrimidine (B1678525) ring that bears a reactive side chain. This approach often involves an intramolecular cyclization as the key ring-forming step. For instance, a 2-(acylmethylamino)pyrimidine could undergo an intramolecular condensation, often promoted by acid or base, to form the fused imidazole ring.
Another advanced strategy involves intramolecular C-N bond formation through transition-metal-catalyzed cross-coupling reactions or cycloisomerization processes. researchgate.net These methods offer alternative pathways to the core structure, particularly when the classical cyclocondensation approach is not feasible due to substrate limitations or desired substitution patterns.
Modern synthetic chemistry emphasizes efficiency, atom economy, and operational simplicity, leading to the development of one-pot and multicomponent reactions (MCRs) for constructing complex heterocyclic systems. beilstein-journals.org The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for synthesizing imidazo-fused heterocycles. mdpi.commdpi.comnih.gov This reaction typically involves the condensation of an aminoazine (like 2-aminopyrimidine), an aldehyde, and an isocyanide. The GBB reaction and similar MCRs allow for the rapid assembly of the core structure with high diversity in a single synthetic operation. While often used for imidazo[1,2-a]pyridines, the principles are readily adaptable to the pyrimidine series, providing a powerful tool for library synthesis. mdpi.com
Targeted Synthesis of 6-Bromo-Substituted Imidazo[1,2-a]pyrimidin-5(1H)-one
With a solid understanding of how to construct the core framework, the introduction of the bromine atom at the C6 position can be addressed. This can be achieved either by direct bromination of the pre-formed scaffold or by carrying the bromine atom through the synthesis on one of the key building blocks.
Direct bromination is an electrophilic aromatic substitution reaction where a brominating agent reacts with the electron-rich imidazo[1,2-a]pyrimidinone core. The position of bromination (regioselectivity) is dictated by the electronic properties of the heterocyclic system. The imidazole portion of the scaffold is generally electron-rich and susceptible to electrophilic attack.
Common brominating agents are employed for this purpose, with N-Bromosuccinimide (NBS) being a mild and highly effective choice for many heterocyclic systems. semanticscholar.orgresearchgate.net Other reagents include molecular bromine (Br₂) in a suitable solvent. The reaction conditions, such as solvent, temperature, and catalyst, must be carefully controlled to achieve selective bromination at the desired C6 position and avoid side reactions or polybromination.
Table 2: Potential Reagents for Direct Bromination
| Brominating Agent | Typical Conditions | Notes |
|---|---|---|
| N-Bromosuccinimide (NBS) | Acetonitrile or DMF, room temperature | Mild and selective, often the preferred reagent. |
| Bromine (Br₂) | Acetic acid or CCl₄ | More reactive, can lead to over-bromination if not controlled. |
An alternative and often more controlled method is to use a starting material that already contains the bromine atom. osi.lv This approach avoids the potential regioselectivity issues of direct bromination and is particularly useful if the desired isomer is difficult to obtain via late-stage functionalization.
The synthesis would begin with a pre-brominated building block, such as 5-bromo-2-aminopyrimidine. This key intermediate can then be subjected to the cyclocondensation conditions described previously (Section 2.1.1), for example, by reacting it with ethyl bromopyruvate. The bromine atom acts as a spectator throughout the ring-forming sequence, leading directly to the desired 6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one product. This strategy offers unambiguous control over the bromine atom's final position. nih.gov
Table 3: Synthetic Pathway Using a Pre-Brominated Building Block
| Step | Starting Material | Reagent | Intermediate/Product |
|---|---|---|---|
| 1 | 5-Bromo-2-aminopyrimidine | Ethyl bromopyruvate | 2-(5-Bromopyrimidin-2-ylamino)-3-oxobutanoate |
This approach leverages well-established ring-forming reactions on a substrate that guarantees the correct placement of the halogen substituent from the outset.
Optimization of Reaction Conditions and Yields
The synthesis of imidazo[1,2-a]pyrimidin-5(1H)-ones typically involves the condensation of a substituted 2-aminopyrimidine with an α-haloketone or a related three-carbon electrophile. The efficiency of this cyclization is highly dependent on the reaction conditions. Optimization studies focus on variables such as the choice of base, solvent, temperature, and reaction time to maximize product yield and purity.
For the synthesis of analogous 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, researchers have systematically optimized the reaction parameters. A model reaction between 6-methylisocytosine and an α-bromoacetophenone under microwave irradiation highlighted the critical role of the base and solvent. nih.gov Initial trials with bases like sodium hydride (NaH) and potassium tert-butoxide (tBuOK) in the absence of a solvent at 150 °C resulted in no reaction. However, employing carbonate bases proved more successful. The use of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 150 °C provided a 55% yield. nih.gov Further refinement showed that reducing the temperature to 100 °C and adjusting the stoichiometry of the reactants and base could increase the yield to as high as 85%. nih.gov
The choice of solvent also has a significant impact. While aprotic solvents like acetonitrile (MeCN), dimethyl sulfoxide (DMSO), and DMF are commonly used, experiments have shown that DMF often provides the best results for this class of compounds. nih.gov In some cases, reactions in toluene or dioxane resulted in low conversions and yields ranging from 25-35%, even after prolonged heating. nih.gov
The following table summarizes the optimization of reaction conditions for the N-alkylation of a 2-arylimidazo[1,2-a]pyrimidinone, which provides insight into the conditions relevant for the synthesis and functionalization of the core scaffold. nih.gov
| Entry | Solvent | Base | Temperature (°C) | Time (min) | Yield (%) |
| 1 | — | NaH | 150 | 15 | No Reaction |
| 2 | — | tBuOK | 150 | 15 | No Reaction |
| 3 | — | Na₂CO₃ | 150 | 15 | Traces |
| 4 | — | K₂CO₃ | 150 | 15 | 16 |
| 5 | MeCN | K₂CO₃ | 150 | 15 | 33 |
| 6 | DMSO | K₂CO₃ | 150 | 15 | Traces |
| 7 | DMF | K₂CO₃ | 150 | 15 | 55 |
| 8 | DMF | K₂CO₃ | 100 | 15 | 83 |
| 9 | DMF | K₂CO₃ | 100 | 15 | 85 |
Data sourced from a study on the microwave-assisted N-alkylation of 2-phenyl-8-propyl derivative 6a. nih.gov
Post-Synthetic Derivatization and Functionalization at the 6-Position
The bromine atom at the C-6 position of the imidazo[1,2-a]pyrimidin-5(1H)-one ring is a key functional handle for introducing molecular diversity. It readily participates in a variety of transition-metal-catalyzed cross-coupling reactions and nucleophilic substitutions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C-6 position. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is widely used to introduce aryl or heteroaryl substituents. mdpi.comlibretexts.org For instance, 6-bromoimidazo[1,2-a]pyridine derivatives have been successfully coupled with various arylboronic acids under microwave irradiation using catalysts like Pd(PPh₃)₄ with a cesium carbonate base in DMF at 130 °C. mdpi.com A review article illustrates the general applicability of Suzuki coupling to incorporate an aromatic group at the 6-position of coumarin-imidazo[1,2-a]pyrimidine hybrids. researchgate.net Similarly, the Suzuki coupling has been effectively applied to the synthesis of pyrimidine derivatives, demonstrating that electron-rich boronic acids tend to produce good product yields. nih.govmdpi.com The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org
The Sonogashira reaction allows for the introduction of alkyne moieties by coupling the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper co-catalyst under mild, basic conditions. wikipedia.org This reaction has been successfully applied to various brominated heterocyclic nuclei, including pyrimidine nucleotides and bromocyanofluoro pyridines, to generate alkynyl derivatives. soton.ac.uknih.gov The versatility of this reaction makes it a valuable method for extending the carbon framework at the C-6 position, providing access to compounds with diverse geometries and electronic properties.
The imidazo[1,2-a]pyrimidine ring system is relatively electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at positions bearing a good leaving group like bromine. youtube.com For an SNAr reaction to occur, the aromatic ring typically requires activation by electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. libretexts.org In the case of this compound, the fused ring structure and the nitrogen atoms within the rings sufficiently lower the electron density to allow for nucleophilic attack.
This reactivity enables the direct displacement of the C-6 bromine atom by various nucleophiles, most notably amines, in a process known as amination. This reaction is a cornerstone for the synthesis of many biologically active molecules. The process involves the attack of an amine nucleophile on the carbon atom bearing the bromine, leading to the formation of a new carbon-nitrogen bond and displacement of the bromide ion. youtube.com Such reactions are common for halopyridines and other electron-poor heteroaromatics, often requiring heat to overcome the energy barrier associated with the temporary disruption of aromaticity. youtube.com Recent studies suggest that many SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway. nih.gov
Beyond cross-coupling and SNAr, the C-6 bromo substituent can undergo other useful transformations. One such reaction is reductive debromination, which replaces the bromine atom with a hydrogen atom. This can be a strategic step in a multi-step synthesis where the bromine atom is used as a directing group or to modulate reactivity before being removed. For example, the 3,6-debromination of certain 2-arylimidazo[1,2-a]pyrimidinones has been successfully achieved. nih.gov This transformation allows for the synthesis of the corresponding unsubstituted analogue at the C-6 position, providing another layer of structural diversity.
Green Chemistry Principles in Imidazopyrimidinone Synthesis
Modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. eurekaselect.comrasayanjournal.co.in The synthesis of imidazo[1,2-a]pyrimidinones has benefited significantly from these approaches, particularly through the use of microwave-assisted synthesis.
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to dramatically reduced reaction times, higher yields, and fewer side products compared to conventional heating methods. nih.gov The synthesis of imidazo[1,2-a]pyrimidine derivatives has been shown to be highly amenable to microwave assistance. jst.go.jp
Catalyst-Free Methodologies
The synthesis of imidazo[1,2-a]pyrimidine derivatives is increasingly moving towards greener protocols that eliminate the need for a catalyst. These methods often rely on the inherent reactivity of the starting materials under specific conditions, such as thermal promotion or the use of environmentally benign solvents.
One notable approach involves a multicomponent reaction for the regioselective synthesis of substituted imidazo[1,2-a]pyrimidines. This reaction can proceed between an unsymmetrical β-diketone, N-bromosuccinimide, and a 2-aminopyrimidine in a solvent like dichloromethane (DCM) without any organic or inorganic catalyst. nih.gov The process works through the in situ formation of an α-bromo-β-diketone, which then undergoes condensation with the 2-aminopyrimidine to yield the final product. nih.gov
Furthermore, water-mediated, catalyst-free protocols have been developed, sometimes assisted by microwave irradiation, highlighting a shift towards more sustainable synthetic methods. nih.gov Catalyst-free tandem Michael addition-cyclization reactions have also been successfully employed in aqueous media for the synthesis of related benzimidazo[1,2-a]pyrimidinone derivatives, demonstrating the versatility of catalyst-free approaches in constructing this heterocyclic system. jst.go.jp
Solvent-Free Reaction Conditions
Solvent-free reaction conditions are a cornerstone of green chemistry, aiming to reduce waste and minimize the use of hazardous organic solvents. For the synthesis of imidazo[1,2-a]pyrimidine analogues, these conditions are often paired with microwave irradiation to accelerate reaction times and improve yields.
A convenient and effective synthesis of various imidazo[1,2-a]pyrimidine derivatives has been developed using a condensation reaction between 2-aminopyrimidine and different 2-bromoarylketones under solvent-free conditions. nih.gov In this method, the reaction is catalyzed by basic alumina (B75360) (Al2O3) and irradiated with microwaves, which significantly reduces reaction time and often leads to higher product purity. nih.gov While this specific example uses a catalyst, it underscores the viability of solid-state, solvent-free synthesis for this class of compounds. The use of a magnetic nanocatalyst has also been reported to efficiently promote the solvent-free synthesis of pyrimidine analogues, resulting in high product yields in shorter reaction times. jchemrev.com These approaches highlight a significant advancement in minimizing the environmental impact of chemical synthesis. researchgate.net
Analytical Techniques for Structural Elucidation of Synthesized Compounds
The confirmation of the chemical structure and purity of newly synthesized compounds like this compound and its analogues is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are routinely used to characterize imidazo[1,2-a]pyrimidine derivatives. nih.govsemanticscholar.orgnih.gov
In ¹H NMR spectra of related imidazo[1,2-a]pyrimidine compounds, the chemical shifts of the protons provide detailed information about their electronic environment and connectivity. For instance, in one series of derivatives, a singlet observed around 7.7 ppm was assigned to the proton on the imidazole ring, while signals for the pyrimidine ring protons were observed as doublets of doublets at approximately 8.88 ppm and 8.51 ppm. semanticscholar.org
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. For imidazo[1,2-a]pyrimidine cores, carbon signals can range from approximately 108 ppm to 150 ppm. semanticscholar.org The precise chemical shifts and coupling constants observed in 1D and 2D NMR experiments (such as COSY and HETCOR) allow for the unambiguous assignment of all proton and carbon resonances, confirming the regioselectivity of the synthesis and the final structure of the compound. nih.govresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound. For imidazo[1,2-a]pyrimidine derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly employed. semanticscholar.orgnih.gov
LC-MS analysis provides the mass-to-charge ratio (m/z) of the synthesized molecule, which is typically observed as the protonated molecular ion [M+H]⁺. semanticscholar.org This technique is invaluable for confirming the successful formation of the target compound. For example, in the synthesis of an imidazo[1,2-a]pyrimidine derivative with a required molecular formula of C13H12N4, the corresponding [M+H]⁺ ion was found at m/z 225.0, confirming the expected mass. semanticscholar.org
HRMS offers a higher degree of accuracy, allowing for the determination of the elemental formula of the molecule, which serves as definitive proof of its identity. nih.govnih.gov The fragmentation patterns observed in the mass spectra can also provide additional structural information. iosrjournals.org
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthesized chemical compounds. By separating the target compound from any unreacted starting materials, byproducts, or other impurities, HPLC provides a quantitative measure of its purity. For compounds like 6-bromoimidazo[1,2-a]pyrimidine (B1294246), analytical data including HPLC is often provided by suppliers to certify the quality of the material. bldpharm.com The technique is crucial in research and development, particularly in medicinal chemistry, where high purity is essential for accurate biological testing.
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyrimidin 5 1h One Derivatives
Influence of the Imidazo[1,2-a]pyrimidinone Core on Biological Activity
The imidazo[1,2-a]pyrimidine (B1208166) core is a fused heterocyclic system that serves as a versatile scaffold in medicinal chemistry. This structural motif is recognized for its broad spectrum of biological and pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties. nih.gov The unique arrangement of a fused imidazole (B134444) and pyrimidine (B1678525) ring system is a key contributor to its therapeutic potential. nih.gov The nitrogen-bridged heterocyclic nature of this core allows for diverse interactions with biological targets. dergipark.org.tr
The biological activity of imidazo[1,2-a]pyrimidine derivatives can be significantly influenced by the substitution pattern on this core. dergipark.org.tr For instance, a series of imidazo[1,2-a]pyrimidin-5(1H)-ones were rationally designed as selective inhibitors of the phosphatidylinositol 3-kinase (PI3K) beta isoform. nih.gov This highlights the inherent potential of the core structure to be tailored for specific biological targets. The development of these compounds as inhibitors of the Wnt/β-catenin signaling pathway further underscores the importance of the imidazo[1,2-a]pyrimidine scaffold in targeting pathways implicated in cancer. nih.gov
Role of the 6-Bromo Substitution in Receptor Binding and Enzyme Inhibition
The introduction of a bromine atom at the 6-position of the imidazo[1,2-a]pyrimidin-5(1H)-one core can significantly impact its interaction with biological targets. While specific studies on the 6-bromo derivative of this particular pyrimidinone are limited, the role of halogen substitutions on related imidazo[1,2-a]pyridine (B132010) and imidazo[4,5-b]pyridine scaffolds provides valuable insights.
Halogen atoms, such as bromine, can influence a molecule's lipophilicity, electronic properties, and steric profile, all of which are crucial for receptor binding and enzyme inhibition. For instance, in a series of 6-substituted imidazo[4,5-b]pyridine derivatives, a bromo-substituted compound demonstrated notable biological activity. nih.gov The presence of the bromine atom can lead to enhanced binding affinity through halogen bonding, a non-covalent interaction between the halogen and a nucleophilic site on a protein.
In the context of enzyme inhibition, the electronic-withdrawing nature of the bromine atom can alter the charge distribution within the imidazo[1,2-a]pyrimidinone ring system, potentially affecting its ability to interact with key residues in an enzyme's active site. For example, studies on imidazo[1,2-a]pyridine derivatives as cyclooxygenase-2 (COX-2) inhibitors have shown that substitutions on the core structure are critical for potent and selective inhibition. rjpbr.com
Systematic Structural Modifications and their Impact on Biological Potency
Systematic structural modifications of the imidazo[1,2-a]pyrimidin-5(1H)-one scaffold are a key strategy to optimize biological potency and selectivity. These modifications involve altering substituents at various positions of the core structure and analyzing the resulting changes in activity.
For example, in a study of imidazo[1,2-a]pyridine-based 5-lipoxygenase (5-LO) inhibitors, substitutions at the 6-position were found to significantly influence inhibitory potential. dergipark.org.tr The following table illustrates the impact of different substituents at the 6-position on the 5-LO inhibitory activity of a series of N-cyclohexyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amines.
| Compound | Substituent at C-6 | 5-LO Inhibition IC₅₀ (µM) (Intact Cells) | 5-LO Inhibition IC₅₀ (µM) (Cell-free) |
|---|---|---|---|
| 1 | -H | 0.35 | 0.2 |
| 2 | -CH₃ | 0.16 | 0.1 |
| 3 | -Cl | 0.25 | 0.15 |
| 4 | -F | 0.4 | 0.25 |
Data extrapolated from a study on imidazo[1,2-a]pyridine derivatives for illustrative purposes. dergipark.org.tr
This data suggests that a methyl group at the C-6 position enhances potency compared to hydrogen, chloro, or fluoro substituents in this particular series. dergipark.org.tr Such findings highlight the importance of systematic exploration of substituents at the C-6 position to optimize biological activity.
The three-dimensional conformation of imidazo[1,2-a]pyrimidin-5(1H)-one derivatives is a key determinant of their biological activity, as it dictates how they fit into the binding sites of their target proteins. The imidazo[1,2-a]pyrimidine core is known for its conformational rigidity. nih.gov This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.
Nuclear Overhauser Effect Spectroscopy (NOESY) studies on some imidazo[1,2-a]pyrimidine derivatives have confirmed the rigid nature of the heterocyclic core. nih.gov The planarity of the ring system, which has been observed in the crystal structures of related compounds like 6-bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, further contributes to this rigidity. nih.gov The specific orientation of substituents, influenced by this rigid core, can either facilitate or hinder the necessary interactions for biological activity. Therefore, understanding the conformational preferences of derivatives like 6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one is crucial for rational drug design.
Strategies for Modulating Pharmacological Profiles via Structural Design
The pharmacological profiles of imidazo[1,2-a]pyrimidin-5(1H)-one derivatives can be fine-tuned through strategic structural design. The goal is to enhance potency, improve selectivity, and optimize pharmacokinetic properties.
One key strategy involves the introduction of various functional groups at different positions of the imidazo[1,2-a]pyrimidine scaffold. As demonstrated in the development of imidazo[1,2-a]pyridine-based COX-2 inhibitors, the addition of specific pharmacophores, such as a methylsulfonyl group, can lead to potent and selective enzyme inhibition. rjpbr.com This approach of "scaffold decoration" allows for the exploration of a wide chemical space to identify compounds with desired biological activities.
Another important strategy is bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to improve the compound's biological properties. For example, replacing a hydrogen atom with a fluorine atom can block metabolic sites and improve metabolic stability without drastically altering the molecule's size or shape.
Structure-based drug design is also a powerful strategy. By using the three-dimensional structure of a target protein, inhibitors can be designed to fit precisely into the active site. This was the approach used in the rational design of imidazo[1,2-a]pyrimidin-5(1H)-ones as PI3K-beta selective inhibitors, which was based on a docking model in a PI3K-beta homology model. nih.gov Such computational approaches can guide the synthesis of more effective and selective inhibitors.
Mechanistic Investigations of Biological Activity: in Vitro and Cellular Studies
Exploration of Molecular Targets and Pathways
The biological effects of imidazo[1,2-a]pyrimidine (B1208166) derivatives are rooted in their interactions with key cellular targets and signaling pathways. Research has particularly focused on their role as kinase inhibitors and enzyme modulators.
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. iu.edunih.gov Imidazo[1,2-a]pyridine (B132010) and related heterocyclic compounds have emerged as potent inhibitors of this pathway. nih.govnih.gov Certain imidazo[1,2-a]pyridine derivatives have been identified as potent PI3K/mTOR dual inhibitors. sci-hub.cat For instance, one study identified a derivative, compound 15a , as a powerful PI3K/mTOR dual inhibitor with excellent kinase selectivity. sci-hub.cat Another potent dual inhibitor from this class demonstrated high cellular growth inhibition with an IC50 of 10 nM in HCT-116 cells. iu.edu
The inhibitory mechanism often involves binding to the ATP-binding site of PI3K, which in turn blocks the downstream signaling cascade. nih.gov Western blot analyses have confirmed that these compounds can dose-dependently decrease the phosphorylation of key proteins in the pathway, such as Akt and the mTOR substrate p70S6K, in cancer cell lines. sci-hub.cat This inhibition of the PI3K/AKT/mTOR pathway is a primary mechanism behind the anti-cancer properties observed in this class of compounds. nih.gov
Table 1: Kinase Inhibition Profile of Selected Imidazo[1,2-a]pyridine/pyrimidine (B1678525) Analogues
| Compound Class | Target(s) | Observed Effect | IC50 Values | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine derivative | PI3K/mTOR | Inhibition of AKT/mTOR pathway | PIK3CA: 0.67 µM | nih.gov |
| Imidazo[1,2-a]pyridine derivative (15a ) | PI3K/mTOR | Dual inhibitor with excellent kinase selectivity | Not specified | sci-hub.cat |
| Imidazo[1,2-a]pyrazine derivative (42 ) | PI3Kα/mTOR | Potent dual inhibitory activity | PI3Kα: 0.06 nM; mTOR: 3.12 nM | drugbank.com |
| Imidazo[1,2-a]pyridine derivative (7 ) | PI3K/mTOR | Potent dual inhibitor | PI3K: 0.20 nM; mTOR: 21 nM | iu.edu |
Molecular docking studies have provided insights into how these compounds interact with their target enzymes at an atomic level. For imidazo[1,2-a]pyridine derivatives targeting the PI3Kα isoform and mTOR, docking analysis revealed the formation of multiple hydrogen bonds within the active site. sci-hub.cat A key interaction involves a hydrogen bond between a nitrogen atom on the imidazo[1,2-a]pyridine ring and the hinge region residue Val851. sci-hub.cat Additional hydrogen bonds in the affinity pocket, for example with residues Lys802, Tyr836, and Asp810, contribute to the potent inhibition. sci-hub.cat
Beyond kinase inhibition, imidazo[1,2-a]pyrimidine derivatives have been investigated for their modulation of other enzymes. Molecular docking studies suggest that these compounds may act as antifungal agents by targeting the CYP51 enzyme, a key component in fungal cell membrane synthesis. nih.gov The proposed mechanism involves the heterocyclic nitrogen atom orienting towards the heme iron within the enzyme's active site, thereby inhibiting its catalytic activity. nih.gov
Antimicrobial Activities of Imidazo[1,2-a]pyrimidinone Analogues
Analogues of imidazo[1,2-a]pyrimidinone have demonstrated significant antimicrobial properties, with studies detailing their effectiveness against both pathogenic bacteria and fungi.
A broad series of imidazo[1,2-a]pyrimidine derivatives has been synthesized and evaluated for in vitro antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. jst.go.jp Several of these compounds exhibited potent antimicrobial effects. jst.go.jp Similarly, hybrid structures incorporating the imidazo[1,2-a]pyridine core with other heterocyclic systems, such as thiazole, have shown remarkable activity against both bacterial types. bohrium.com The antibacterial potency of these compounds is often determined by measuring the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. nih.gov
Table 2: Antibacterial Activity of Selected Imidazo[1,2-a]pyridine Hybrids
| Compound Type | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridinyl-bithiazole 10 | Gram-positive (e.g., S. aureus) | Excellent | bohrium.com |
| Imidazo[1,2-a]pyridinyl-bithiazole 10 | Gram-negative (e.g., K. pneumoniae) | Excellent | bohrium.com |
| Imidazo[1,2-a]pyridine-thiazole hybrids 5, 6b, 8, 9 | Gram-positive & Gram-negative bacteria | Remarkable | bohrium.com |
| 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine derivatives | Various bacterial strains | Potent and significant | researchgate.net |
Derivatives of the imidazo[1,2-a]pyridine and pyrimidine scaffolds have shown promising activity against fungal pathogens, most notably Candida albicans, a common cause of opportunistic infections. nih.govscirp.orgscirp.org The antifungal efficacy is typically assessed by determining the MIC through microdilution methods. scirp.org In one study, several 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were synthesized and tested against a resistant strain of C. albicans. scirp.org Four of the ten new compounds showed significant activity, with MICs below 300 µmol/L, and one derivative, 10i , was particularly potent with an MIC of 41.98 µmol/L. scirp.org Molecular docking simulations support the hypothesis that these compounds may exert their antifungal effect by inhibiting the enzyme CYP51, which is crucial for fungal cell membrane integrity. nih.gov
Table 3: Antifungal Activity of Imidazo[1,2-a]pyridine Derivatives against Candida albicans
| Compound | Chemical Class | MIC (µmol/L) | Reference |
|---|---|---|---|
| 10a | 3-imidazo[1,2-a]pyridinyl-1-arylpropenone | <300 | scirp.org |
| 10b | 3-imidazo[1,2-a]pyridinyl-1-arylpropenone | <300 | scirp.org |
| 10c | 3-imidazo[1,2-a]pyridinyl-1-arylpropenone | <300 | scirp.org |
| 10i | 3-imidazo[1,2-a]pyridinyl-1-arylpropenone | 41.98 | scirp.org |
Anti-inflammatory and Immunomodulatory Effects
The imidazo[1,2-a]pyrimidine scaffold is a core component of compounds with significant anti-inflammatory and immunomodulatory potential. nih.govresearchgate.net These compounds can influence various aspects of the inflammatory response, from leukocyte function to the production of inflammatory mediators.
A study on a series of imidazo[1,2-a]pyrimidine (IP) derivatives found that all tested compounds inhibited human neutrophil degranulation, a key event in the inflammatory response, with IC50 values in the micromolar range. nih.gov Some of these derivatives also reduced the generation of superoxide (B77818), a reactive oxygen species involved in inflammation. nih.gov Furthermore, in lipopolysaccharide (LPS)-stimulated macrophages, certain IP derivatives inhibited the production of nitrite (B80452), an indicator of nitric oxide synthesis, and moderately reduced prostaglandin (B15479496) E2 (PGE2) generation. nih.gov
More recent studies have delved into the specific molecular pathways modulated by these compounds. A novel imidazo[1,2-a]pyridine derivative, termed MIA , was shown to exert its anti-inflammatory activity by suppressing the NF-κB and STAT3 signaling pathways in cancer cell lines. nih.gov This suppression led to reduced levels of inflammatory cytokines. nih.gov Molecular docking studies indicated that MIA binds to the NF-κB p50 subunit, inhibiting its activity. nih.gov Other related heterocyclic structures, such as pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, have been identified as potent COX-2 inhibitors that also down-regulate the expression of pro-inflammatory proteins like TNF-α and IL-6. iasp-pain.org
Table 4: Summary of Anti-inflammatory and Immunomodulatory Effects
| Compound Class | Biological Effect | Mechanism of Action | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine derivatives | Inhibition of neutrophil degranulation and superoxide generation | Direct effect on leukocyte functions | nih.gov |
| Imidazo[1,2-a]pyrimidine derivatives | Inhibition of nitrite and PGE2 production in macrophages | Modulation of macrophage inflammatory response | nih.gov |
| Imidazo[1,2-a]pyridine derivative (MIA ) | Suppression of inflammatory cytokines | Inhibition of NF-κB and STAT3 signaling pathways | nih.gov |
| Pyrazolo[1,5-a]pyrimidine derivatives | Inhibition of pro-inflammatory proteins | COX-2 inhibition; Down-regulation of TNF-α and IL-6 | iasp-pain.org |
Neuropharmacological Properties
The imidazo[1,2-a]pyrimidine scaffold, central to 6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one, is a key structural element in several compounds with notable neuropharmacological activities. nih.gov This heterocyclic system is recognized for its role in the development of agents targeting the central nervous system.
Anticonvulsant Potential
While direct studies on this compound are not extensively documented, the broader class of imidazo[1,2-a]pyrimidine derivatives has shown promise as anticonvulsant agents. nih.govacs.org Compounds such as divaplon, fasiplon, and taniplon, which contain the imidazo[1,2-a]pyrimidine core, have been investigated for their anticonvulsant and anxiolytic properties. nih.gov The evaluation of related heterocyclic systems, like imidazo[1,2-a]pyridines, has been conducted using standard preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, to determine their efficacy in preventing seizures. nih.gov Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) analyses have been employed to predict the pharmacokinetic properties and antiepileptic potential of imidazo[1,2-a]pyrimidine derivatives. idaampublications.in
Anxiolytic and Sedative-Hypnotic Activities
The imidazo[1,2-a]pyrimidine structure is a known bioisostere of purine (B94841) bases and acts as a ligand for the GABA-A receptor benzodiazepine (B76468) binding site. nih.govdergipark.org.tr This interaction is a key mechanism for producing anxiolytic and sedative-hypnotic effects. Research on imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine derivatives has demonstrated their potential to modulate anxiety and sleep. nih.govresearchgate.net For instance, certain 2-aryl-3-nitrosoimidazo[1,2-a]pyridines have been evaluated for their sedative and anxiolytic profiles in behavioral tests with animal models. researchgate.net Similarly, various pyrimidine derivatives have been synthesized and assessed for their sedative and hypnotic activities, which are often linked to their ability to depress the central nervous system through interaction with GABAergic systems. alliedacademies.orgnih.gov
Anticancer Activity and Antiproliferative Effects
The compound 6-bromoimidazo[1,2-a]pyrimidine (B1294246) is recognized as a valuable building block in pharmaceutical research, particularly in the development of novel anticancer agents. chemimpex.com The imidazo[1,2-a]pyrimidine scaffold and its analogues have been the subject of extensive investigation for their potent antiproliferative effects against a variety of human cancer cell lines. semanticscholar.orgnih.gov
Studies on related imidazo[1,2-a]pyridine compounds have demonstrated significant cytotoxic effects against breast cancer, melanoma, and cervical cancer cell lines. nih.govnih.gov For example, novel imidazo[1,2-a]pyridine derivatives have shown potent cytotoxic impact against the HCC1937 breast cancer cell line. nih.govresearchgate.netnih.gov
Below is a table summarizing the cytotoxic activity of representative imidazo[1,2-a]pyridine compounds against a human breast cancer cell line.
| Compound | Cell Line | IC₅₀ (µM) |
| IP-5 | HCC1937 | 45 |
| IP-6 | HCC1937 | 47.7 |
| IP-7 | HCC1937 | 79.6 |
| Data sourced from studies on imidazo[1,2-a]pyridine derivatives against the HCC1937 breast cancer cell line. nih.govresearchgate.netnih.gov |
Mechanisms of Cytostatic and Cytotoxic Action
The anticancer effects of compounds based on the imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine scaffolds are mediated through several cellular mechanisms. A primary mechanism is the induction of apoptosis, or programmed cell death. nih.govnih.gov This is often accompanied by cell cycle arrest at the G0/G1 and G2/M phases, preventing cancer cells from proliferating. nih.govnih.gov
Mechanistic studies have revealed that these compounds can influence key regulatory proteins. For instance, treatment of cancer cells with imidazo[1,2-a]pyridine derivatives has been shown to increase the levels of tumor suppressor proteins p53 and p21. nih.govresearchgate.net This is often followed by the activation of the extrinsic apoptosis pathway, evidenced by the increased activity of caspase 7 and caspase 8, and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.govresearchgate.netnih.gov Furthermore, these compounds can inhibit critical cell survival signaling pathways, such as the PI3K/AKT/mTOR pathway. nih.govnih.gov In some cases, the cytotoxic action is directly linked to DNA damage; for example, 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine has been identified as a DNA poison that causes damage to nuclear DNA. nih.gov
Interaction with Nucleic Acid Structures (e.g., G-quadruplex DNA)
G-quadruplexes (G4) are non-canonical secondary structures found in guanine-rich regions of DNA, such as in the promoter regions of oncogenes. diva-portal.org These structures have emerged as promising targets for anticancer drug development. Small molecules that can bind to and stabilize G4 structures can inhibit the expression of these oncogenes. The planar, heteroaromatic nature of the imidazo[1,2-a]pyrimidine core makes it a suitable candidate for interacting with the flat G-tetrads of G-quadruplex DNA through arene-arene stacking interactions. diva-portal.org While specific studies on this compound are pending, reviews of the field have identified the imidazo[1,2-a]pyrimidine scaffold as a class of G-quadruplex DNA binders. researchgate.net The development of fluorescent probes has enabled the visualization of interactions between small molecules and G-quadruplexes in live cells, paving the way for screening compounds like imidazo[1,2-a]pyrimidine derivatives for this activity. nih.gov
In Vitro Cellular Assay Methodologies
The evaluation of the anticancer potential of this compound and its analogues relies on a suite of standardized in vitro cellular assays. scielo.br These methodologies are crucial for determining cytotoxicity, antiproliferative effects, and the underlying mechanisms of action.
Commonly employed assays include:
MTT Assay : This colorimetric assay is widely used to assess cell viability and metabolic activity, providing a measure of the cytotoxic or growth-inhibitory effects of a compound. nih.govnih.gov
Trypan Blue Assay : This dye exclusion test is used to count viable cells and determine the percentage of cell death upon treatment. researchgate.netnih.gov
Clonogenic Survival Assay : This assay measures the long-term ability of a single cell to grow into a colony, providing insight into the antiproliferative effects of a substance after treatment. nih.govresearchgate.net
Flow Cytometry : This technique is used for detailed cell cycle analysis by staining DNA with propidium (B1200493) iodide (PI) and for quantifying apoptosis through Annexin V/PI staining. nih.gov
Western Blot Analysis : This method is used to detect and quantify specific proteins, allowing researchers to study the effect of compounds on the levels of key proteins involved in cell cycle regulation (e.g., p53, p21) and apoptosis (e.g., caspases, PARP). nih.govresearchgate.netwaocp.org
Scratch Motility Assay : This assay is used to investigate the effect of a compound on cancer cell migration and invasion. researchgate.netnih.gov
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as 6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one, might interact with a biological target, typically a protein or enzyme.
In practice, a docking study for this compound would involve preparing a 3D model of the molecule and docking it into the binding site of a selected protein target. The analysis would yield a binding affinity score, indicating the strength of the interaction, and reveal potential binding modes. Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues in the target's active site, would be identified. Studies on related imidazo[1,2-a]pyrimidine (B1208166) derivatives have often explored their potential as kinase inhibitors or antimicrobial agents by docking them against relevant enzymes. mdpi.comnih.gov A similar approach for this compound could elucidate its therapeutic potential, but specific research findings and data tables from such studies are not currently published.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can determine optimized molecular geometry, distribution of electron density, and the energies of frontier molecular orbitals (HOMO and LUMO).
For this compound, such calculations would provide insights into its chemical reactivity and stability. The HOMO-LUMO energy gap is a key parameter that helps characterize the molecule's kinetic stability and chemical reactivity. semanticscholar.org Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. While these methods have been applied to various pyrimidine (B1678525) derivatives to understand their structural and electronic features, specific published reports detailing these quantum chemical properties for this compound are absent from the literature. semanticscholar.orgplu.mx
In Silico Assessment of Drug-Likeness and Pharmacokinetic Parameters
In silico tools are widely used in the early stages of drug discovery to predict the pharmacokinetic properties and drug-likeness of a compound, helping to identify candidates with a higher probability of success.
ADME properties determine the fate of a drug in the body. Computational models can predict parameters such as gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like the cytochrome P450 family. pensoft.net These predictions are based on the molecule's structural and physicochemical properties. For this compound, a predictive analysis would estimate its bioavailability and clearance mechanisms. Although general ADME predictions are common for novel heterocyclic compounds, specific and detailed ADME profile data for this particular molecule has not been published. nih.govnih.gov
Several rule-based filters are used to assess the "drug-likeness" of a molecule, particularly concerning its potential for oral bioavailability.
Lipinski's Rule of Five : This rule states that an orally active drug is likely to have a molecular weight under 500 Da, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a logP value not greater than 5. drugbank.com
Veber's Rule : This emphasizes the importance of molecular flexibility and polar surface area, suggesting that compounds with 10 or fewer rotatable bonds and a polar surface area no greater than 140 Ų are more likely to have good oral bioavailability.
Egan's Rule : This rule provides a statistical model for predicting human intestinal absorption based on logP and polar surface area.
An in silico evaluation of this compound against these rules would provide a preliminary assessment of its potential as an oral drug candidate. However, a formal analysis with tabulated results for this specific compound is not available in peer-reviewed literature.
Table 1: Predicted Physicochemical Properties for Drug-Likeness Rules No published experimental or detailed computational studies were found to populate this table for this compound. The table below is a template for how such data would be presented.
| Property | Value | Lipinski's Rule (Threshold) | Veber's Rule (Threshold) | Egan's Rule |
|---|---|---|---|---|
| Molecular Weight | Data not available | < 500 | - | - |
| Hydrogen Bond Donors | Data not available | ≤ 5 | - | - |
| Hydrogen Bond Acceptors | Data not available | ≤ 10 | - | - |
| LogP | Data not available | ≤ 5 | - | Relevant |
| Polar Surface Area | Data not available | - | ≤ 140 Ų | Relevant |
| Rotatable Bonds | Data not available | - | ≤ 10 | - |
| Compliance | Data not available | - | - | - |
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation for this compound, either in a solvent or complexed with a biological target, would provide detailed information about its flexibility, conformational stability, and the dynamics of its interactions. mdpi.com
This analysis can reveal the dominant conformations of the molecule and the stability of the ligand-protein complex identified through docking. By simulating the system over nanoseconds, researchers can observe how the compound adapts within a binding pocket and assess the stability of key interactions, such as hydrogen bonds, providing a more dynamic and realistic view than static docking models. To date, no specific molecular dynamics studies for this compound have been reported in the scientific literature.
Future Directions and Advanced Research Perspectives
Development of Next-Generation Synthetic Methodologies
The synthesis of the imidazo[1,2-a]pyrimidine (B1208166) core, the foundational structure of 6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one, is an area of active research. While traditional methods like the Chichibabin reaction, which involves the reaction of 2-aminopyrimidine (B69317) with α-haloketones, have been widely used, the focus is shifting towards more efficient and environmentally friendly processes. nih.gov
Future synthetic strategies are expected to concentrate on green chemistry principles. mdpi.com This includes the development of one-pot procedures and multicomponent reactions that increase efficiency by reducing the number of steps and purification requirements. rsc.org Advanced methodologies employing microwave irradiation catalyzed by materials like alumina (B75360) (Al2O3) have already demonstrated a convenient and effective route to these compounds under solvent-free conditions. mdpi.com Furthermore, the use of novel catalysts, such as gold nanoparticles, is being explored to facilitate the synthesis under milder conditions, offering high yields and an attractive alternative to conventional methods. mdpi.com The development of metal-free catalytic systems and smart reaction conditions represents another frontier in the clean and efficient synthesis of this important heterocyclic scaffold. researchgate.net
Identification of Novel Biological Targets and Therapeutic Applications
The imidazo[1,2-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for a wide spectrum of biological activities. rsc.orgnih.gov Derivatives of this core have shown significant promise across various therapeutic areas, suggesting that this compound could be a valuable lead structure for drug discovery.
Researchers have identified several key biological targets and potential applications for this class of compounds:
Anticancer Activity: Certain derivatives have been designed as tubulin polymerization inhibitors, a mechanism used by potent anticancer agents. researchgate.net Studies have demonstrated that these compounds can induce cell cycle arrest and apoptosis in cancer cells. researchgate.net Specifically, new diarylamide and diarylurea derivatives containing the imidazo[1,2-a]pyridine (B132010) scaffold have shown submicromolar antiproliferative activity against human melanoma cell lines. nih.gov
Antiviral Properties: The scaffold has been investigated for its potential to combat viruses. Recent computational and synthetic studies have explored imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of the hACE2 receptor and the SARS-CoV-2 spike protein, aiming to block viral entry into human cells. nih.govresearchgate.net
Anti-inflammatory Effects: Some imidazo[1,2-a]pyrimidines have been shown to possess anti-inflammatory potential by modulating leukocyte functions. dergipark.org.tr
Neurological Applications: As ligands for the γ-Aminobutyric acid (GABA-A) receptor benzodiazepine (B76468) binding site, these compounds have been investigated for the treatment of anxiety. dergipark.org.tr
Antimicrobial and Antifungal Activity: Various derivatives have been synthesized and tested against Gram-positive and Gram-negative bacteria, with some showing potent inhibitory effects. mdpi.comdergipark.org.tr Molecular docking studies suggest that these compounds may also possess antifungal activity against pathogens like Candida albicans. nih.gov
| Therapeutic Area | Biological Target/Mechanism | Potential Application |
|---|---|---|
| Oncology | Tubulin Polymerization Inhibition | Anticancer treatment, particularly for melanoma researchgate.netnih.gov |
| Infectious Disease | hACE2 Receptor & SARS-CoV-2 Spike Protein | Antiviral therapy for COVID-19 nih.gov |
| Inflammation | Leukocyte Function Modulation | Anti-inflammatory agents dergipark.org.tr |
| Neurology | GABA-A Receptor Ligand | Anxiolytic (anti-anxiety) treatment dergipark.org.tr |
| Infectious Disease | Microbial Targets | Antibacterial and antifungal agents nih.govmdpi.comdergipark.org.tr |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Modern drug discovery is increasingly reliant on computational tools to accelerate the design and optimization of new therapeutic agents. For the imidazo[1,2-a]pyrimidine scaffold, computational methods are already playing a crucial role. nih.gov
Molecular docking simulations are used to predict how these molecules bind to specific biological targets. For instance, studies have shown promising binding affinities of imidazo[1,2-a]pyrimidine derivatives to the ACE2 receptor and the SARS-CoV-2 spike protein, guiding the synthesis of more effective antiviral candidates. researchgate.net
Density Functional Theory (DFT) methods are employed to analyze the electronic properties of these molecules, such as the Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP). nih.gov This provides insight into the compound's reactivity and interaction with biological systems.
Future research will likely see a greater integration of artificial intelligence (AI) and machine learning (ML). These technologies can be used to:
Screen vast virtual libraries of potential derivatives to identify candidates with the highest predicted activity and best safety profiles.
Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel compounds before they are synthesized.
Optimize pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) through in silico predictions, reducing the likelihood of late-stage trial failures. researchgate.net
Exploration of this compound as a Versatile Synthetic Intermediate
The bromine atom on the this compound scaffold is a key functional group that makes the compound a highly valuable intermediate for further chemical synthesis. In organic chemistry, an aryl bromide is a versatile handle for a wide array of cross-coupling reactions.
This opens up future research avenues for using this specific compound as a building block to create more complex and diverse molecules. Potential synthetic transformations could include:
Suzuki Coupling: Reaction with boronic acids to introduce new aryl or heteroaryl groups.
Heck Coupling: Reaction with alkenes to form carbon-carbon bonds.
Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based functional groups.
Sonogashira Coupling: Reaction with terminal alkynes to add alkynyl moieties.
By leveraging these well-established reactions, chemists can systematically modify the core structure to fine-tune its biological activity, solubility, and other physicochemical properties, thereby generating libraries of novel compounds for drug screening and materials science applications.
Broader Applications in Material Science or Optoelectronics
Beyond their pharmacological importance, the imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine scaffolds possess attractive physicochemical properties, particularly fluorescence. nih.gov These compounds have a π-conjugated bicyclic structure that can emit light, with the intensity and wavelength of the fluorescence being tunable by adding different substituent groups. ijrpr.com
This inherent luminescence opens up potential applications in material science and optoelectronics. ijrpr.com Research has shown that imidazo[1,2-a]pyrimidines tend to fluoresce more intensely and at longer wavelengths than their pyridine (B92270) analogs. nih.gov Some derivatives have demonstrated interesting solid-state fluorescence, a property that is highly desirable for applications in Organic Light Emitting Diodes (OLEDs). ijrpr.com The ability to function as organic fluorophores also makes them candidates for use as biomarkers, photochemical sensors, and components in photovoltaic cells. nih.govijrpr.com Future research will likely explore the synthesis of derivatives of this compound tailored for these advanced material applications.
Q & A
Q. Methodological Insight :
- Use NMR and HRMS to track substituent effects on reaction pathways.
- X-ray crystallography (e.g., 8b ) confirms regioselectivity .
Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?
Answer:
- 1H/13C NMR : Assigns substituent positions and confirms regioselectivity (e.g., dibrominated 8b ).
- HRMS : Validates molecular weights and bromine incorporation.
- X-ray Diffraction : Resolves ambiguities in regiochemistry (e.g., 8b crystals in chloroform-methanol) .
Advanced: How can solvent polarity influence the photophysical properties of N-alkylated IP derivatives?
Answer:
Medium-polarity solvents (e.g., ethyl acetate) enhance fluorescence quantum yields (ϕF = 0.182) and brightness (B = ε × ϕF = 2286) in derivatives like 6i due to intramolecular charge transfer (ICT) between the 4-methoxyphenyl group and the IP core. Polar aprotic solvents (DMF, MeCN) reduce ϕF via solvation effects. UV-vis spectra show λabs ~315 nm (ICT transitions) and λem ~420 nm .
Table : Photophysical Data for 6i in Solvents:
| Solvent | λabs (nm) | ϕF | Brightness (B) |
|---|---|---|---|
| AcOEt | 314 | 0.182 | 2286 |
| DMF | 317 | 0.070 | 993 |
| MeCN | 315 | 0.113 | 966 |
Basic: What biological activities are associated with this compound analogs?
Answer:
IP derivatives exhibit:
- Anticancer activity : Ethyl ester 6p inhibits autotaxin (ATX), rescuing zebrafish embryonic defects .
- Antimicrobial properties : Substituent-dependent activity against bacterial/fungal strains .
- Anti-inflammatory potential : Structural analogs modulate inflammatory pathways .
Advanced: How do computational methods support the design of IP-based fluorophores?
Answer:
DFT calculations predict ICT behavior in fluorophores like 6i , correlating with experimental Stokes shifts (7,474–8,658 cm⁻¹). Solvatochromic simulations guide solvent selection for maximizing brightness. Molecular docking studies (e.g., with ATX) rationalize bioactivity .
Basic: What are common pitfalls in brominating IP derivatives, and how can they be mitigated?
Answer:
- Over-bromination : Using >2 equiv. Br₂ leads to dibrominated byproducts.
- Regiochemical ambiguity : NMR and X-ray validation are essential.
- Side reactions : Nitro-substituted substrates (e.g., 2e ) cause darkening; use polar solvents to stabilize intermediates .
Advanced: How do steric effects from N-alkylation alter IP reactivity in cross-coupling reactions?
Answer:
N-Alkylation (e.g., 6a–o ) enhances solubility in organic solvents, enabling Pd-catalyzed C–C coupling. Bulky alkyl groups (e.g., benzyl in 6p ) hinder electrophilic substitution at position 3, redirecting reactivity to position 6. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and base (Cs₂CO₃) for Suzuki-Miyaura couplings .
Basic: What sustainable practices improve IP synthesis?
Answer:
- Microwave acceleration : Reduces energy use and reaction times (20 min vs. hours).
- Solvent recycling : DMF and MeCN can be recovered via distillation.
- Eco-friendly bromination : Use Br₂ in stoichiometric ratios to minimize waste .
Advanced: How can contradictory data on IP bioactivity be resolved?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
